Cas no 1094627-42-5 (2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol)

2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-AMINO-2-(3-FLUORO-4-METHOXYPHENYL)ETHAN-1-OL
- Benzeneethanol, β-amino-3-fluoro-4-methoxy-
- DTXSID501273768
- EN300-1844200
- SCHEMBL15517309
- beta-Amino-3-fluoro-4-methoxybenzeneethanol
- 1094627-42-5
- 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
-
- インチ: 1S/C9H12FNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3
- InChIKey: WLYGTWXVCBIYEI-UHFFFAOYSA-N
- ほほえんだ: C(O)C(N)C1=CC=C(OC)C(F)=C1
計算された属性
- せいみつぶんしりょう: 185.08520679g/mol
- どういたいしつりょう: 185.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 329.0±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.40±0.10(Predicted)
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844200-0.1g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1844200-0.5g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1844200-0.25g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1844200-1.0g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1844200-5.0g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1844200-0.05g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1844200-2.5g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1844200-10.0g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1844200-1g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1844200-5g |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol |
1094627-42-5 | 5g |
$2028.0 | 2023-09-19 |
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-olに関する追加情報
Introduction to 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol (CAS No. 1094627-42-5)
2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol (CAS No. 1094627-42-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and biological properties. This compound, often referred to by its IUPAC name, is a chiral molecule with a complex structure that includes an amino group, a fluoro-substituted phenyl ring, and a methoxy group. These functional groups contribute to its diverse range of potential applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol is characterized by a central carbon atom bonded to an amino group, a hydroxyl group, and a substituted phenyl ring. The presence of the fluoro and methoxy substituents on the phenyl ring imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. These features make it an attractive candidate for various medicinal applications, including the treatment of neurological disorders, cardiovascular diseases, and cancer.
Recent studies have highlighted the potential of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a lead compound in drug discovery. One notable area of research is its role as a serotonin receptor modulator. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. Compounds that can modulate serotonin receptors have shown promise in treating conditions such as depression, anxiety, and insomnia. In vitro studies have demonstrated that 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol exhibits selective binding to serotonin receptors, suggesting its potential as a novel antidepressant or anxiolytic agent.
In addition to its serotonin receptor activity, 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol has also been investigated for its anti-inflammatory properties. Chronic inflammation is a key factor in the development of many diseases, including cardiovascular disease and neurodegenerative disorders. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. This anti-inflammatory activity makes it a promising candidate for the treatment of inflammatory diseases.
The pharmacokinetic properties of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol have also been studied extensively. Its bioavailability, distribution, metabolism, and excretion (ADME) profile are critical factors in determining its suitability as a therapeutic agent. In animal models, this compound has shown good oral bioavailability and favorable pharmacokinetic parameters, indicating its potential for use in oral formulations. Additionally, its low toxicity profile further supports its safety for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol in human subjects. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. These trials are designed to assess the compound's pharmacokinetics and pharmacodynamics in healthy volunteers before progressing to phase II trials focused on specific therapeutic indications.
The structural versatility of 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol also makes it an excellent starting point for structure-based drug design (SBDD). By modifying the functional groups or substituents on the molecule, researchers can optimize its binding affinity to specific targets or improve its pharmacological properties. This approach has led to the development of several analogs with enhanced therapeutic potential.
In conclusion, 2-amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol (CAS No. 1094627-42-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for improving patient outcomes in various medical conditions.
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